1-(2,4-dichloro-5-methoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Overview
Description
1-(2,4-dichloro-5-methoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C17H13Cl2FN4O2 and its molecular weight is 395.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,4-dichloro-5-methoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-dichloro-5-methoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
1-(2,4-Dichloro-5-methoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide, as a compound featuring a triazole moiety, is of significant interest due to its structural complexity and potential biological activities. Triazole derivatives are synthesized through various chemical reactions, focusing on creating novel heterocyclic compounds with potential medicinal and diagnostic applications. For instance, the synthesis and structural analysis of triazole derivatives, including their crystal structure and Density Functional Theory (DFT) calculations, provide insights into their biological activities and potential as enzyme inhibitors for diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Antimicrobial Activities
Triazole compounds are known for their antimicrobial properties. The synthesis of new 1,2,4-triazole derivatives and their evaluation against various microorganisms reveal some compounds possessing moderate to good antimicrobial activities. These findings suggest the potential of triazole derivatives in developing new antimicrobial agents, contributing to the ongoing search for novel therapeutic options against resistant microbial strains (Bektaş et al., 2007).
Enzyme Inhibition and Potential Therapeutic Applications
The exploration of triazole derivatives extends to their enzyme inhibition capabilities, which are crucial in designing drugs for neurodegenerative and metabolic disorders. By studying the in vitro acetylcholinesterase and α-glucosidase inhibition activities of synthesized triazole compounds, researchers can identify moderate enzyme inhibition potential. This approach aids in the future design and development of potent enzyme inhibitors, highlighting the therapeutic applications of triazole derivatives in controlling diseases such as Alzheimer's and diabetes (Saleem et al., 2018).
properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2FN4O2/c1-9-21-16(17(25)22-13-6-4-3-5-12(13)20)23-24(9)14-8-15(26-2)11(19)7-10(14)18/h3-8H,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYUYZLLZSBRSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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